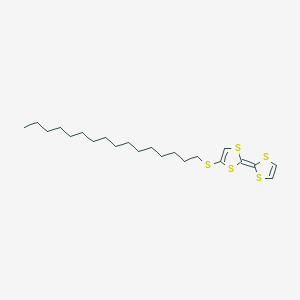
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole is a compound belonging to the class of dithiolylidene derivatives
Méthodes De Préparation
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole typically involves the reaction of 1,3-dithiol-2-thione with hexadecylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound with iodine can lead to the formation of a disulfide derivative .
Applications De Recherche Scientifique
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules with interesting electronic properties. In biology, it has been investigated for its potential as an antioxidant due to its ability to scavenge free radicals. In medicine, it has been explored for its potential use in drug delivery systems. In industry, it is used in the production of conductive polymers and materials for organic electronics .
Mécanisme D'action
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole involves its ability to interact with various molecular targets and pathways. The compound can undergo redox reactions, which allow it to act as an electron donor or acceptor. This property is crucial for its applications in organic electronics and materials science. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole can be compared with other similar compounds, such as 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene and its bis(alkylthio) derivatives this compound is unique due to its specific substitution pattern, which imparts distinct properties and reactivity .
Propriétés
Numéro CAS |
175696-51-2 |
|---|---|
Formule moléculaire |
C22H36S5 |
Poids moléculaire |
460.9 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)-4-hexadecylsulfanyl-1,3-dithiole |
InChI |
InChI=1S/C22H36S5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-20-19-26-22(27-20)21-24-17-18-25-21/h17-19H,2-16H2,1H3 |
Clé InChI |
KBJVPJKOMVTXSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSC1=CSC(=C2SC=CS2)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)
![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
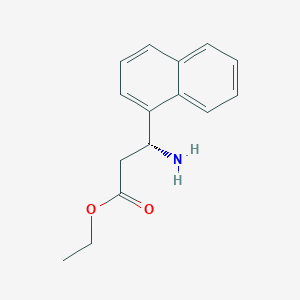

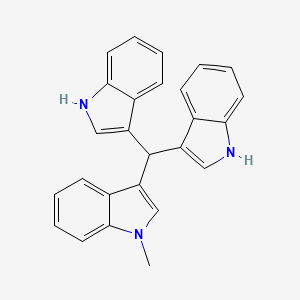
![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
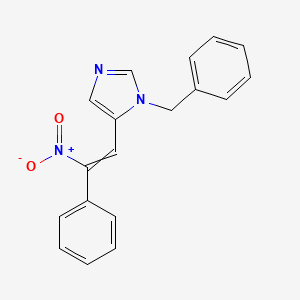
![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)
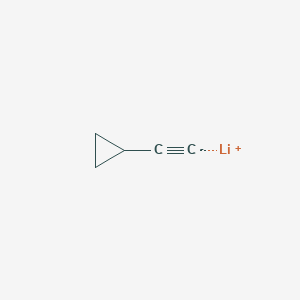
![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)
![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)
